molecular formula C8H9Cl3N4O B589532 4-Hydroxy Guanabenz Hydrochloride CAS No. 1331636-59-9

4-Hydroxy Guanabenz Hydrochloride

Cat. No.: B589532
CAS No.: 1331636-59-9
M. Wt: 283.537
InChI Key: XREZMDARFAAYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Guanabenz Hydrochloride is a metabolite of the known antihypertensive drug Guanabenz, now gaining significant research interest for its potential metabolic benefits. This compound is a partial agonist of the α2A-adrenoceptor and also exhibits weak agonistic activity at the Trace Amine-Associated Receptor 1 (TAAR1) . Recent preclinical studies in diet-induced obesity models have shown that 4-Hydroxy Guanabenz administration can induce a significant decrease in body weight (approximately 14.8% from baseline), reduce caloric intake, and lower plasma glucose and triglyceride levels . Its primary mode of action is considered peripheral, and while it penetrates the brain rapidly, its maximum concentration there remains low . These properties make it a valuable research candidate for investigating novel pathways in metabolic syndrome, obesity, and associated hyperglycemia . The fact that it is a metabolite of a well-characterized drug provides a favorable starting point for its further development as a research tool or drug candidate . CAS Number: 1331636-59-9 Molecular Formula: C₈H₉Cl₃N₄O Molecular Weight: 283.54 (as provided by one supplier; 327.23 also listed) This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1331636-59-9

Molecular Formula

C8H9Cl3N4O

Molecular Weight

283.537

IUPAC Name

2-[(2,6-dichloro-4-hydroxyphenyl)methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C8H8Cl2N4O.ClH/c9-6-1-4(15)2-7(10)5(6)3-13-14-8(11)12;/h1-3,15H,(H4,11,12,14);1H

InChI Key

XREZMDARFAAYTK-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C=NN=C(N)N)Cl)O.Cl

Synonyms

2-[(2,6-Dichloro-4-hydroxyphenyl)methylene]hydrazinecarboximidamide Hydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Parent Compound: Guanabenz

  • Structure : Guanabenz lacks the hydroxyl group at the 4-position present in 4-OH-Guanabenz.
  • Mechanism: Full α2-adrenoceptor agonist with additional anti-prion activity (EC₅₀ = 25 µM in yeast models) . Unlike 4-OH-Guanabenz, it inhibits Toll-like receptor 9 (TLR9) signaling independently of eIF2α dephosphorylation, suggesting a broader immunomodulatory role .

Hydroxylated Benzene Derivatives

4-Hydroxybenzoic Acid
  • Structure: Simple phenolic acid (C₇H₆O₃) without nitrogenous groups.
  • Key Difference: Lacks the hydrazinecarboximidamide moiety critical for α2A-adrenoceptor/TAAR1 interactions .
4-Hydroxybenzaldehyde
  • Structure : Aldehyde derivative (C₇H₆O₂) with a hydroxyl group at the 4-position.

Other Hydroxy-Substituted Pharmaceuticals

4-Hydroxy Alverine Hydrochloride
  • Structure: Contains a quaternary ammonium group and hydroxy-substituted benzene ring (C₂₀H₂₈ClNO).
4-Hydroxy McPT Hydrochloride
  • Structure : Tryptamine derivative (C₁₄H₁₈N₂O·HCl) with a hydroxyl group.
  • Applications : Research tool for studying serotonin receptors; unrelated to adrenergic or TAAR1 pathways .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Primary Targets Mechanism of Action Therapeutic Area
4-OH-Guanabenz HCl C₈H₉Cl₃N₅O α2A-adrenoceptor, TAAR1 Partial agonist, ligand Obesity, metabolic disorders
Guanabenz C₈H₈Cl₂N₄ α2-adrenoceptor, TLR9 Full agonist, immunomodulator Hypertension, prion diseases
4-Hydroxybenzoic Acid C₇H₆O₃ N/A Preservative, cosmetic ingredient Cosmetics, food industry
4-Hydroxy McPT HCl C₁₄H₁₈N₂O·HCl Serotonin receptors Tryptamine analog Neuroscience research

Research Findings and Mechanistic Insights

  • 4-OH-Guanabenz vs. Guanabenz: 4-OH-Guanabenz demonstrates superior metabolic benefits, including weight reduction and glucose regulation, likely due to dual α2A-adrenoceptor/TAAR1 activation . Guanabenz’s anti-prion activity (EC₅₀ = 25 µM) is absent in 4-OH-Guanabenz, highlighting structural determinants of efficacy .
  • Structural-Activity Relationships: The hydroxyl group in 4-OH-Guanabenz enhances metabolic stability and receptor binding compared to non-hydroxylated analogs . Hydrazinecarboximidamide is critical for TAAR1 binding, as seen in docking studies using AlphaFold2 models .

Q & A

Q. What are the key steps in synthesizing 4-Hydroxy Guanabenz Hydrochloride, and how is purity validated?

The synthesis involves condensation of 2,6-dichloro-4-hydroxybenzaldehyde (1.2 mmol) with aminoguanidine hydrochloride (1.5 mmol) in methanol at -95°C for 3 hours, followed by crystallization. The hydrochloride salt is formed by adding 2M HCl in diethyl ether. Purity is validated using:

  • 1H/13C NMR : Key signals include a singlet at 8.35 ppm (imine proton) and aromatic protons at 6.90 ppm.
  • UPLC-MS : Gradient elution (95–0% aqueous formic acid/acetonitrile) confirms 100% purity with [M+H]+ at m/z 246.96.
    Yield: 95% .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 500 MHz for 1H and 126 MHz for 13C, using methanol-d4 as the solvent.
  • UPLC-MS : C18 column (2.1 × 100 mm, 1.7 µm), flow rate 0.3 mL/min, and UV detection (200–700 nm).
  • Mass Spectrometry : ESI+ mode for molecular ion confirmation .

Q. How are preliminary biological targets identified for this compound?

In silico methods include:

  • Swiss Target Prediction : To predict binding targets using SMILES structures.
  • Molecular Docking : Glide module (Schrödinger) with rigid protein models (e.g., serotonin 5-HT2C receptor PDB:6BQG).
  • Ligand Similarity : KNIME workflows compare against ChEMBL ligands using Morgan fingerprints .

Advanced Research Questions

Q. How does 4-Hydroxy Guanabenz exhibit dual activity at α2A-adrenoceptors and TAAR1, and what are the experimental challenges?

The compound acts as a partial agonist at α2A-adrenoceptors (linked to antihypertensive effects) and a TAAR1 agonist (implicated in metabolic regulation). Challenges include:

  • Receptor Crosstalk : Differentiating downstream signaling pathways (e.g., cAMP modulation vs. MAPK activation).
  • In Vivo Specificity : Overlapping effects in rodent models complicate mechanistic analysis. Radioligand displacement assays (e.g., [3H]-RX821002 for α2A) and BRET-based TAAR1 activation assays are used .

Q. What methodological considerations are critical for pharmacokinetic studies of 4-Hydroxy Guanabenz in rodents?

  • Dosing : Intraperitoneal administration (0.4 mg/kg in rats).
  • Sampling : Blood/brain collection at 0, 5, 15, 30, 60, 120, and 240 minutes post-dose.
  • Analytics : LC/MS/MS for plasma and brain homogenates, with validation via calibration curves (LLOQ: 1 ng/mL).
  • Ethics : Compliance with EU Directive 2010/63/EU for anesthesia (ketamine/xylazine) .

Q. How do molecular docking studies inform target prediction for this compound?

  • Protein Preparation : Structures are energy-minimized (OPLS4 force field) and protonation states adjusted to pH 7.4.
  • Grid Generation : 16 Å box around ligand-binding pockets (e.g., TAAR1’s orthosteric site).
  • Scoring : Glide SP/XP scores rank binding poses. For 4-Hydroxy Guanabenz, docking suggests high affinity for TAAR1’s aromatic residue cluster (Tyr294, Phe268) .

Q. What contradictions exist in metabolic pathway data, and how can they be resolved?

While 4-Hydroxy Guanabenz reduces weight and improves glucose tolerance in obese rats, its exact mechanism linking α2A/TAAR1 activation to metabolic effects remains unclear. Discrepancies arise from:

  • Tissue-Specific Effects : Central vs. peripheral receptor activation.
  • Off-Target Activity : Potential interactions with 5-HT2C receptors.
    Resolution Strategies : Conditional knockout models and phosphoproteomics to map signaling nodes .

Q. How do in vitro and in vivo data conflict regarding bioavailability and efficacy?

  • In Vitro : High TAAR1 activation (EC50 ~10 nM in transfected cells).
  • In Vivo : Lower brain penetration (Cmax: 12 ng/g) due to efflux transporters (e.g., P-gp).
    Mitigation : Co-administration with P-gp inhibitors (e.g., elacridar) to enhance CNS exposure .

Q. What computational and experimental approaches optimize 4-Hydroxy Guanabenz’s bioavailability?

  • LogP Optimization : Reduce polarity (LogP = 1.2) via prodrug strategies (e.g., esterification).
  • Salt Forms : Compare hydrochloride vs. acetate salts for solubility.
  • Caco-2 Assays : Assess intestinal permeability and efflux ratios .

Q. How does 4-Hydroxy Guanabenz compare to its parent compound, Guanabenz, in efficacy and safety?

  • Efficacy : 4-Hydroxy Guanabenz shows comparable α2A agonism but superior TAAR1 activation (EC50 10 nM vs. Guanabenz’s 20 nM).
  • Safety : Reduced sedation risk (lower histamine receptor off-target activity).
  • Metabolism : Longer half-life (4–6 hours vs. Guanabenz’s 2–4 hours) due to hydroxylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.